molecular formula C20H14N2Na2O9S2 B1147942 Sodium 5-acetamido-2-(4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-2-sulfonatostyryl)benzenesulfonate CAS No. 175171-43-4

Sodium 5-acetamido-2-(4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-2-sulfonatostyryl)benzenesulfonate

Cat. No.: B1147942
CAS No.: 175171-43-4
M. Wt: 536.44
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Description

Sodium 5-acetamido-2-(4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-2-sulfonatostyryl)benzenesulfonate is a sulfonated aromatic compound characterized by a unique structural framework. Key features include:

  • Styryl linker: A conjugated double bond system (styryl group) connecting two aromatic rings, which may enhance electronic properties such as fluorescence or UV absorption.
  • Sulfonate groups: Two sulfonate substituents, neutralized as sodium salts, confer high water solubility, making the compound suitable for aqueous applications.
  • Acetamido group: A polar substituent that may improve stability or binding specificity in biological systems.

Properties

IUPAC Name

disodium;5-acetamido-2-[(E)-2-[4-(2,5-dioxopyrrol-1-yl)-2-sulfonatophenyl]ethenyl]benzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O9S2.2Na/c1-12(23)21-15-6-4-13(17(10-15)32(26,27)28)2-3-14-5-7-16(11-18(14)33(29,30)31)22-19(24)8-9-20(22)25;;/h2-11H,1H3,(H,21,23)(H,26,27,28)(H,29,30,31);;/q;2*+1/p-2/b3-2+;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXABKOPYTITKNU-WTVBWJGASA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1)C=CC2=C(C=C(C=C2)N3C(=O)C=CC3=O)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NC1=CC(=C(C=C1)/C=C/C2=C(C=C(C=C2)N3C(=O)C=CC3=O)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N2Na2O9S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

536.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of Sodium 5-acetamido-2-(4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-2-sulfonatostyryl)benzenesulfonate involves multiple steps. The starting materials typically include benzenesulfonic acid derivatives and pyrrole compounds. The reaction conditions often require controlled temperatures and the presence of catalysts to facilitate the formation of the desired product . Industrial production methods may involve large-scale synthesis using automated reactors to ensure consistency and purity of the compound.

Chemical Reactions Analysis

Sodium 5-acetamido-2-(4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-2-sulfonatostyryl)benzenesulfonate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Sodium 5-acetamido-2-(4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-2-sulfonatostyryl)benzenesulfonate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes and pigments due to its vibrant color properties.

Mechanism of Action

The mechanism of action of Sodium 5-acetamido-2-(4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-2-sulfonatostyryl)benzenesulfonate involves its interaction with specific molecular targets. The sulfonate groups can interact with proteins and enzymes, potentially inhibiting their activity. The pyrrole ring may also play a role in binding to biological molecules, affecting various cellular pathways .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Property/Feature Target Compound Compound 6e/6f
Core Structure Benzene-styryl-benzene with dioxopyrrole Benzimidazole-phenoxy-acetic acid
Sulfonate Groups Two sulfonates (styryl and benzene) One sulfonate (phenoxy-acetic acid chain)
Key Functional Groups Acetamido, dioxopyrrole, styryl Methoxy, benzimidazole, toluenesulfonyl
Solubility High (due to dual sulfonates and sodium counterions) High (sodium salt of sulfonate)
Potential Applications Fluorescent probes, bioconjugation, materials science Pharmaceutical (e.g., proton pump inhibitors or antiulcer agents)
Reactivity Dioxopyrrole acts as a Michael acceptor for nucleophilic addition Benzimidazole sulfonates may target H+/K+-ATPase in gastric cells

Key Differences:

Core Architecture: The target compound’s styryl-dioxopyrrole system enables extended conjugation, favoring optical applications. In contrast, 6e/6f feature a benzimidazole-phenoxy-acetic acid backbone, common in medicinal chemistry for targeting enzymes or receptors .

Functional Groups :

  • The dioxopyrrole in the target compound is absent in 6e/6f , which instead include methoxy and toluenesulfonyl groups. These differences dictate divergent reactivities: the target may engage in bioconjugation, while 6e/6f likely prioritize metabolic stability and target binding.

Sulfonate Placement: Dual sulfonates in the target compound enhance hydrophilicity beyond that of 6e/6f, which have a single sulfonate. This could reduce nonspecific binding in aqueous environments for the target compound.

Research Findings and Implications

Target Compound:

  • Synthetic Challenges : The styryl linker and dioxopyrrole require controlled coupling reactions (e.g., Heck coupling) and protection of reactive ketones during synthesis.
  • Fluorescence Potential: Analogous styryl-based compounds (e.g., styryl dyes) exhibit strong fluorescence quantum yields, suggesting utility in imaging .

Compounds 6e/6f :

  • Pharmaceutical Relevance : Benzimidazole sulfonates are established in antiulcer drugs (e.g., omeprazole analogs). The sodium salt in 6e/6f improves oral bioavailability.
  • Stability: Methoxy groups in 6e/6f enhance metabolic stability compared to non-ether analogs.

Biological Activity

Sodium 5-acetamido-2-(4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-2-sulfonatostyryl)benzenesulfonate, also known by its CAS number 175171-43-4, is a complex organic compound belonging to the class of sulfonated stilbene derivatives. This compound exhibits significant biological activity that can be categorized into several key areas, including its role in molecular biology and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C20H14N2Na2O9S2C_{20}H_{14}N_{2}Na_{2}O_{9}S_{2}, with a molecular weight of approximately 536.4 g/mol. The structure features both sulfonate and acetamido functional groups, which contribute to its solubility and reactivity in biological systems.

Research indicates that this compound functions primarily as an inhibitor in DNA repair processes. Specifically, it has been shown to interfere with the RAD51-mediated strand exchange repair pathway, which is crucial for maintaining genomic stability. The inhibition mechanism typically involves binding to target proteins or disrupting their function, thereby impairing the repair of DNA double-strand breaks .

Inhibition of DNA Repair

This compound has demonstrated the ability to inhibit specific protein interactions involved in DNA repair. In vitro studies have shown that it can significantly reduce the efficiency of RAD51-mediated repair mechanisms, which may have implications for cancer therapy by sensitizing tumor cells to DNA-damaging agents.

Case Studies and Research Findings

Case Study 1: DNA Repair Inhibition
A study conducted on various cancer cell lines demonstrated that treatment with this compound led to a marked decrease in RAD51 foci formation post-ionizing radiation. This reduction was correlated with increased cell death rates in treated cells compared to controls.

Case Study 2: Antioxidant Activity
In another investigation focusing on structurally related compounds, it was found that certain sulfonated derivatives could scavenge free radicals effectively. Although direct evidence for this compound's antioxidant activity is still under exploration, the preliminary data indicate a promising avenue for future research .

Applications in Research

This compound is being explored for various applications in scientific research:

  • Cancer Therapeutics : Its ability to inhibit DNA repair pathways positions it as a potential adjuvant in cancer treatments.
  • Molecular Biology : The compound can serve as a tool for studying protein-DNA interactions and repair mechanisms.
  • Antioxidant Research : Further exploration into its antioxidant properties may lead to applications in treating oxidative stress-related diseases.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Sodium 5-acetamido-2-(4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-2-sulfonatostyryl)benzenesulfonate
Reactant of Route 2
Reactant of Route 2
Sodium 5-acetamido-2-(4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-2-sulfonatostyryl)benzenesulfonate

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